molecular formula C16H11Cl2NOS B409472 3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide CAS No. 332156-49-7

3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B409472
CAS No.: 332156-49-7
M. Wt: 336.2g/mol
InChI Key: KOGPZJSIHCENMR-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core substituted with chlorine atoms and a carboxamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of benzothiophene followed by the introduction of the carboxamide group through amide bond formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amide formation may involve reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide
  • 3,6-dichloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide
  • 3,6-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3,6-Dichloro-N-(o-tolyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

332156-49-7

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2g/mol

IUPAC Name

3,6-dichloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-4-2-3-5-12(9)19-16(20)15-14(18)11-7-6-10(17)8-13(11)21-15/h2-8H,1H3,(H,19,20)

InChI Key

KOGPZJSIHCENMR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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